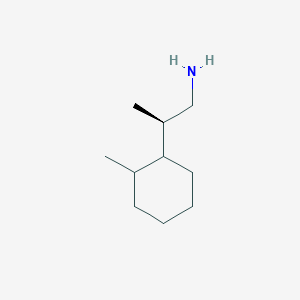
(2R)-2-(2-Methylcyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Methylcyclohexyl)propan-1-amine, also known as desoxypipradrol or 2-DPMP, is a psychoactive substance that belongs to the class of piperidine derivatives. It is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(2-Methylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. It is also thought to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased alertness, wakefulness, and focus. It also leads to an increase in heart rate, blood pressure, and body temperature. In high doses, it can cause anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(2-Methylcyclohexyl)propan-1-amine in lab experiments include its potency and selectivity for dopamine and norepinephrine reuptake inhibition. It is also less addictive and has a lower potential for abuse compared to traditional stimulants such as amphetamines. However, its use is limited by its potential for adverse effects, especially at high doses.
Orientations Futures
The future directions for research on (2R)-2-(2-Methylcyclohexyl)propan-1-amine include its potential use as a cognitive enhancer and its therapeutic applications in the treatment of ADHD, narcolepsy, and depression. It is also important to investigate its long-term effects and potential for abuse in order to ensure its safe use in clinical settings.
Conclusion:
This compound is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications. Its mechanism of action involves the increase of dopamine and norepinephrine levels in the brain, leading to increased wakefulness and focus. While it has advantages such as its potency and selectivity, its use is limited by its potential for adverse effects, especially at high doses. Further research is needed to explore its potential use as a cognitive enhancer and its therapeutic applications in the treatment of various disorders.
Méthodes De Synthèse
The synthesis of (2R)-2-(2-Methylcyclohexyl)propan-1-amine involves a multi-step process that includes the reaction of 1,2-cyclohexanedione with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the resolution of the racemic mixture using a chiral acid.
Applications De Recherche Scientifique
(2R)-2-(2-Methylcyclohexyl)propan-1-amine has been used in scientific research for its potential therapeutic applications. It has been studied for its effects on attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been investigated for its potential use as a cognitive enhancer and as a substitute for traditional stimulants such as amphetamines.
Propriétés
IUPAC Name |
(2R)-2-(2-methylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUGRSHMXRPIE-KYHHOPLUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2896126.png)
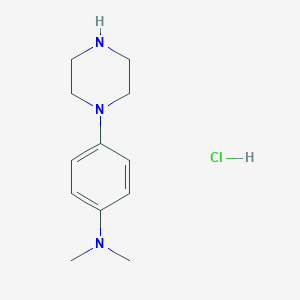
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)
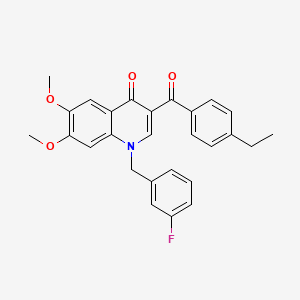

![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)
![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)

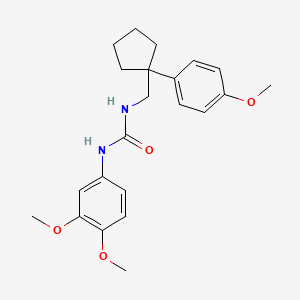
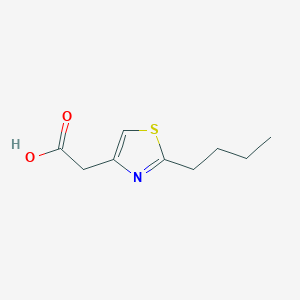
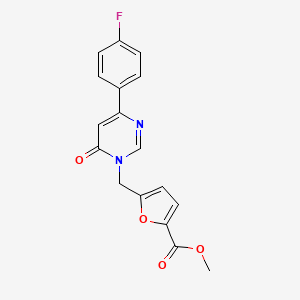

![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)